molecular formula C12H15NO3S B4899024 1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol

1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol

Cat. No. B4899024
M. Wt: 253.32 g/mol
InChI Key: SMYIMQCIIWBFQT-UHFFFAOYSA-N
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Description

1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol, also known as BZT-2, is a synthetic compound that belongs to the class of phenyltropanes. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol acts as a potent inhibitor of DAT and SERT, which leads to an increase in the levels of dopamine and serotonin in the brain. This increase in neurotransmitter levels has been shown to produce a range of physiological and behavioral effects, such as increased locomotor activity, improved mood, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol has been shown to produce a range of biochemical and physiological effects, such as increased dopamine and serotonin levels in the brain, improved cognitive function, and reduced drug-seeking behavior. However, the exact mechanisms underlying these effects are still not fully understood and require further investigation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol is its potent inhibitory effects on DAT and SERT, which makes it a useful tool for studying the role of these transporters in various neurological disorders. However, one of the limitations of 1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol is its potential toxicity, which requires careful handling and monitoring during lab experiments.

Future Directions

There are several future directions for research on 1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol. One of the areas of interest is the development of novel compounds based on the structure of 1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol, which may have improved potency and selectivity for DAT and SERT. Another area of interest is the investigation of the long-term effects of 1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol on brain function and behavior, as well as its potential therapeutic applications in neurological disorders. Overall, 1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol is a promising compound for scientific research and may have important implications for the development of new treatments for neurological disorders.

Synthesis Methods

1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol can be synthesized by reacting 2-amino-5-ethylthio-benzoxazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction proceeds through a substitution reaction, resulting in the formation of 1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol. The yield of this reaction can be improved by optimizing the reaction conditions, such as the reaction temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to bind to the dopamine transporter (DAT) and the serotonin transporter (SERT), which are important proteins that regulate the levels of dopamine and serotonin in the brain. 1-(1,3-benzoxazol-2-ylthio)-3-ethoxy-2-propanol has been used to study the role of these transporters in various neurological disorders, such as Parkinson's disease, depression, and addiction.

properties

IUPAC Name

1-(1,3-benzoxazol-2-ylsulfanyl)-3-ethoxypropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3S/c1-2-15-7-9(14)8-17-12-13-10-5-3-4-6-11(10)16-12/h3-6,9,14H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMYIMQCIIWBFQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(CSC1=NC2=CC=CC=C2O1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1,3-Benzoxazol-2-ylsulfanyl)-3-ethoxypropan-2-ol

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